N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[6-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2S/c28-21(27-14-12-26(13-15-27)18-5-2-1-3-6-18)7-4-16-30-20-11-10-19(24-25-20)23-22(29)17-8-9-17/h1-3,5-6,10-11,17H,4,7-9,12-16H2,(H,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSNXFSTMZLKJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a serious infectious disease.
Mode of Action
It has been shown to exhibit significant activity against mycobacterium tuberculosis h37ra. The compound likely interacts with specific proteins or enzymes within the bacterium, inhibiting its growth and proliferation.
Biochemical Pathways
Given its anti-tubercular activity, it likely interferes with essential metabolic pathways in mycobacterium tuberculosis h37ra.
Result of Action
This compound has been shown to exhibit significant anti-tubercular activity. It inhibits the growth of Mycobacterium tuberculosis H37Ra, potentially leading to the death of the bacterium.
Biological Activity
N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide, often referred to as compound 1, is a complex organic molecule with notable biological activities. This article explores its biological activity, molecular characteristics, and relevant research findings.
Molecular Characteristics
The compound has the following molecular properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1040648-01-8 |
| Molecular Formula | C22H27N5O2S |
| Molecular Weight | 425.5 g/mol |
These properties indicate that the compound is relatively large and complex, which may contribute to its biological activity.
Research indicates that compound 1 exhibits significant interactions with various biological targets, primarily through its piperazine moiety. Piperazines are known for their ability to interact with neurotransmitter receptors, particularly in the central nervous system (CNS). The presence of the phenyl group enhances lipophilicity, allowing better penetration through cellular membranes.
Antidepressant Activity
A study conducted by Zhang et al. (2020) demonstrated that compounds similar to 1, containing piperazine derivatives, showed antidepressant-like effects in animal models. The mechanism was attributed to the modulation of serotonin and dopamine pathways, suggesting potential therapeutic applications in mood disorders .
Anticancer Properties
In vitro studies have indicated that compound 1 exhibits cytotoxicity against various cancer cell lines. For instance, it was shown to inhibit the proliferation of human breast cancer cells (MCF-7) by inducing apoptosis and disrupting cell cycle progression. The compound's ability to activate caspase pathways was a key finding in this research .
Antimicrobial Activity
Recent investigations have also highlighted the antimicrobial potential of compound 1. It demonstrated inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis .
Case Study 1: Antidepressant Effects
In a controlled study involving rodents, administration of compound 1 led to a significant reduction in depressive-like behaviors compared to control groups. Behavioral assays such as the forced swim test and tail suspension test indicated that the compound could potentially serve as an effective antidepressant agent .
Case Study 2: Anticancer Efficacy
A series of experiments were performed on MCF-7 breast cancer cells treated with varying concentrations of compound 1. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity at low micromolar concentrations .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of pyridazine derivatives with modifications at the 4-oxobutylthio and carboxamide positions. Key structural analogs and their differences are outlined below:
Table 1: Structural and Functional Comparison of Pyridazine-Based Analogs
Functional Implications of Substituents
- 4-Phenylpiperazine vs. 2,4-Difluorophenylamino (CAS 1021253-48-4): The phenylpiperazine group in the target compound may enhance interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to its basic nitrogen and aromaticity . In contrast, the 2,4-difluorophenylamino group in CAS 1021253-48-4 introduces electron-withdrawing fluorine atoms, likely increasing metabolic stability and membrane permeability .
- Cyclopropanecarboxamide vs. This modification could improve selectivity for enzymes like ATX, as seen in related patent claims .
- Tetrahydrofuran-Methylamino (CAS 1105210-88-5): The oxygen atom in the tetrahydrofuran group may enhance aqueous solubility, addressing a common limitation of highly lipophilic piperazine derivatives .
Pharmacokinetic and Pharmacodynamic Considerations
- Metabolic Stability: Fluorinated analogs (e.g., CAS 1021253-48-4) are less prone to oxidative metabolism, extending half-life . The phenylpiperazine in the target compound, however, may undergo CYP450-mediated N-dealkylation, requiring structural optimization for in vivo efficacy.
- Target Engagement: Piperazine derivatives are frequently associated with CNS activity, suggesting the target compound could cross the blood-brain barrier, whereas fluorinated or tetrahydrofuran-modified analogs may favor peripheral targets .
Q & A
Q. What synthetic methodologies are reported for the target compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, intermediate 4-oxo-4-(4-phenylpiperazin-1-yl)butyl thiol is prepared via alkylation of 4-phenylpiperazine with a bromoalkyl ketone, followed by thiolation. Subsequent coupling with 6-chloropyridazin-3-amine derivatives and cyclopropanecarboxamide is achieved under basic conditions (e.g., K₂CO₃ in DMF). Thermal stability studies (TGA/DSC) are critical to optimize reaction temperatures and avoid decomposition .
Q. How is the structural integrity of the compound validated post-synthesis?
Structural confirmation relies on NMR (¹H/¹³C) for functional group analysis, mass spectrometry for molecular weight verification, and X-ray crystallography (if crystalline) to resolve stereochemistry. Purity is assessed via HPLC (≥98% by reverse-phase C18 columns), with mobile phases adjusted based on the compound’s lipophilicity .
Q. What in vitro assays are recommended for initial pharmacological screening?
Prioritize receptor binding assays (e.g., radioligand displacement for dopamine D2/D3 receptors) due to structural similarities to known piperazine-containing antagonists. Functional assays (cAMP modulation, β-arrestin recruitment) can assess agonist/antagonist activity. Use HEK-293 cells transfected with target receptors and include positive controls (e.g., haloperidol for D2) .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo studies be systematically addressed?
Employ an embedded experimental design: Use quantitative in vitro data (IC₅₀ values) alongside qualitative pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes). If discrepancies arise, validate assay conditions (e.g., buffer pH, co-solvents) and assess blood-brain barrier penetration via PAMPA-BBB or in situ perfusion models .
Q. What computational strategies improve the compound’s selectivity for dopamine receptor subtypes?
Perform molecular docking (AutoDock Vina) to map interactions within D2 vs. D3 receptor binding pockets. Focus on residues differing between subtypes (e.g., D3-specific Val91 vs. D2 Leu86). Synthesize analogs with modified cyclopropane or pyridazinyl groups to exploit steric or electronic differences, then validate via MD simulations and free-energy calculations .
Q. How can metabolic stability be enhanced without compromising target affinity?
Introduce electron-withdrawing groups (e.g., fluorination at the cyclopropane ring) to reduce CYP450-mediated oxidation. Alternatively, replace labile thioether linkages with bioisosteres like sulfone or sulfonamide. Validate using human liver microsome assays and compare half-life (t₁/₂) improvements while maintaining <10% loss in receptor binding affinity .
Q. What experimental designs are optimal for assessing off-target effects in neurological models?
Use a between-subjects design with two cohorts: one treated with the compound and another with a selective antagonist (control). Employ RNA-seq or phosphoproteomics to identify off-target pathways. For behavioral studies (e.g., rodent locomotor activity), apply blinded scoring and ANOVA with post-hoc Tukey tests to minimize bias .
Data Analysis & Contradiction Resolution
Q. How should researchers interpret contradictory results in receptor affinity assays across laboratories?
Reconcile discrepancies by standardizing assay protocols:
- Use identical receptor isoforms (e.g., human D3 vs. rat D3).
- Control for endogenous GTP levels in membrane preparations.
- Validate ligand batch purity via LC-MS and adjust for nonspecific binding using excess cold ligand. Cross-reference with structural analogs (e.g., N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides) to identify structure-activity trends .
Q. What statistical approaches resolve variability in dose-response curves?
Apply nonlinear regression (e.g., four-parameter logistic model) to fit sigmoidal curves. Use the F-test to compare curve slopes and IC₅₀ values across replicates. For outliers, assess solvent effects (DMSO tolerance <0.1%) or test for compound aggregation via dynamic light scattering .
Methodological Frameworks
Q. How to design a longitudinal study evaluating the compound’s efficacy in neurodegenerative models?
Adopt a mixed-methods approach:
- Quantitative : Measure biomarkers (α-synuclein oligomers) via ELISA at baseline, 4-, and 8-week intervals.
- Qualitative : Conduct histopathological scoring of neuronal loss in brain sections.
Ensure blinding and randomization, with sample sizes calculated via power analysis (α=0.05, β=0.2). Use repeated-measures ANOVA for longitudinal data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
